Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
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Overview
Description
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[221]heptane-3-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a precursor . The reaction conditions often include the use of electrophilic reagents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as enzymatic hydrolysis and selective catalysis are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions with electrophiles to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced derivatives, and various substituted products depending on the reagents and conditions used .
Scientific Research Applications
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives such as:
- Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
Uniqueness
Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of dimethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-4-14-11(13)10-8-5-9(12-10)7(3)6(8)2;/h6-10,12H,4-5H2,1-3H3;1H/t6?,7?,8?,9?,10-;/m0./s1 |
InChI Key |
BLXKHCDMDKDQHO-REMCEMSMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CC(N1)C(C2C)C.Cl |
Canonical SMILES |
CCOC(=O)C1C2CC(N1)C(C2C)C.Cl |
Origin of Product |
United States |
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